molecular formula C17H17F2N3O4S B2611458 N-(2,4-difluorophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 949272-16-6

N-(2,4-difluorophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No. B2611458
CAS RN: 949272-16-6
M. Wt: 397.4
InChI Key: JJQQNRJWWYBLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17F2N3O4S and its molecular weight is 397.4. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibitors

One of the applications of acetamide derivatives is in the field of corrosion science. Derivatives synthesized through amidation reactions have been investigated for their corrosion prevention efficiencies. These compounds showed promising inhibition efficiencies when tested with steel coupons in acidic and mineral oil mediums, indicating their potential as corrosion inhibitors in various industrial applications (Yıldırım & Çetin, 2008).

Kappa-Opioid Receptor Antagonists

Another significant application is the development of kappa-opioid receptor (KOR) antagonists. One study focused on a novel compound showing high affinity for human, rat, and mouse KORs. This compound demonstrated potential therapeutic benefits in treating depression and addiction disorders, based on its effects in various animal models. It also provided insights into the mechanism of action through the evaluation of KOR agonist-induced plasma prolactin levels (Grimwood et al., 2011).

Electrophilic Fluorinating Agents

Research has also explored the use of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] as a new site-selective electrophilic fluorinating agent. This compound has been used to fluorinate various substrates under mild conditions, showcasing its utility in organic synthesis and the potential for creating fluorinated molecules with specific properties (Banks et al., 1996).

Synthesis of Fluorinated Derivatives

The synthesis of fluorinated derivatives of sigma-1 receptor modulators represents another application. One study describes the ozonation and catalytic hydrogenation processes used to create a fluorinated structural derivative of E1R, highlighting the compound's relevance in medicinal chemistry and potential therapeutic applications (Kuznecovs et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c18-12-3-5-15(14(19)9-12)20-16(23)11-21-10-13(4-6-17(21)24)27(25,26)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQQNRJWWYBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

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